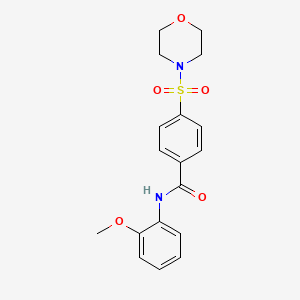![molecular formula C18H20N6O B5575627 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA belongs to the class of compounds known as pyrazolopyrimidines and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Drug Development and Mechanism of Action
Research on similar compounds often focuses on their role as modulators of specific biological pathways. For example, compounds with activity on GABAA receptors, like indiplon, are studied for their potential in treating conditions such as insomnia. These studies examine the drug's pharmacokinetics, effects on psychomotor and cognitive performance, and potential for abuse (Carter et al., 2007) Carter et al., 2007.
2. Metabolism and Excretion
Understanding how compounds are metabolized and excreted is crucial for drug development. Studies on mirabegron, for instance, provide insights into the mass balance, metabolite profiles, and routes of excretion in humans, which are critical for assessing drug safety and efficacy (Takusagawa et al., 2012) Takusagawa et al., 2012.
3. Therapeutic Applications and Safety
Research also explores the therapeutic applications of compounds and their safety profiles. For example, the use of acetaminophen in managing patent ductus arteriosus in neonates demonstrates how understanding the effects of well-known drugs can lead to new therapeutic applications (Cinteză et al., 2018) Cinteză et al., 2018.
4. Role in Disease and Potential for Prevention
Compounds that modulate specific biological pathways can have roles in disease prevention. Studies on dietary compounds and their metabolites, like heterocyclic amines from cooked meats, contribute to understanding cancer risks and mechanisms of carcinogenesis, which could inform dietary recommendations and cancer prevention strategies (Turteltaub et al., 1999) Turteltaub et al., 1999.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-7-10-24(23-14)17-12-16(21-13-22-17)19-8-9-20-18(25)11-15-5-3-2-4-6-15/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNERDYUGJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
![3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5575561.png)
sulfamic acid](/img/structure/B5575562.png)
![5-imino-2-isobutyl-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5575565.png)
![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[5-fluoro-2-(trifluoromethyl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)


![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
![ethyl 8-methoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5575633.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)


